2-Methyl-1-octen-3-yne
Overview
Description
2-Methyl-1-octen-3-yne is an organic compound with the molecular formula C9H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as 2-Methyl-1-octene-3-yne and 1-Octen-3-yne, 2-methyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-octen-3-yne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with 1-bromo-2-methylhexane in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic coupling of acetylene with 2-methyl-1-hexene. This process requires a palladium catalyst and operates under high pressure and temperature to achieve optimal yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 2-methyl-1-octene.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes.
Substitution: Various substituted alkynes
Scientific Research Applications
2-Methyl-1-octen-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-octen-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can interact with different molecular targets, leading to the formation of new compounds. The pathways involved include nucleophilic addition, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
1-Octen-3-yne: Similar in structure but lacks the methyl group at the second position.
2-Methyl-1-hepten-3-yne: Similar but has one less carbon in the chain.
Uniqueness: 2-Methyl-1-octen-3-yne is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group at the second position influences its chemical behavior, making it different from other alkynes .
Properties
IUPAC Name |
2-methyloct-1-en-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKTZBDAOSTAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170070 | |
Record name | 2-Methyl-1-octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17603-76-8 | |
Record name | 2-Methyl-1-octen-3-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methyl-1-octen-3-yne in Dracocephalum kotschyi essential oil?
A1: The research identifies this compound as one of the major components of D. kotschyi essential oil, constituting 9.73% of its composition []. This suggests a potential contribution to the overall aroma and potential biological properties of the oil.
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